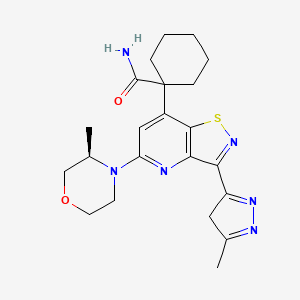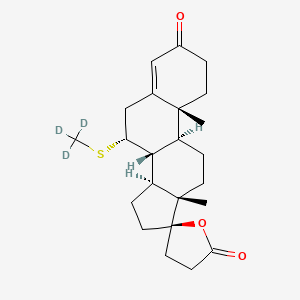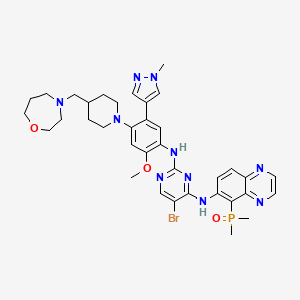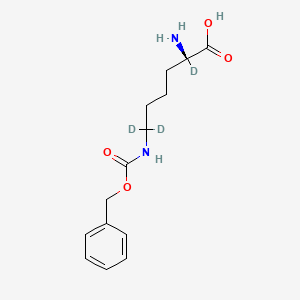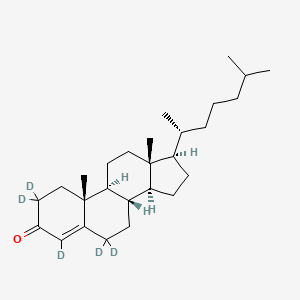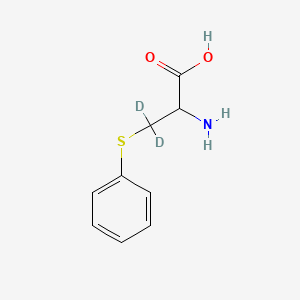
DOTA Zoledronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOTA Zoledronate, also known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-conjugated zoledronic acid, is a novel compound that combines the properties of zoledronic acid and DOTA. Zoledronic acid is a nitrogen-containing bisphosphonate used primarily to treat bone diseases, while DOTA is a chelator that forms stable complexes with various radiometals. The combination of these two components makes this compound a promising candidate for the diagnosis and therapy of bone metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOTA Zoledronate involves the chelation of generator-produced gallium-68 chloride with DOTA-zoledronate in an acetate buffer at elevated temperatures. This is followed by cartridge purification . The radiolabelling process and purification methods have been optimized to enhance the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound requires stringent quality control measures to ensure the consistency and safety of the final product. The process involves automated radiolabelling procedures, the use of coated glass reactors, and a combination of reliable radio thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC) methods for identification and purification .
Chemical Reactions Analysis
Types of Reactions
DOTA Zoledronate undergoes various chemical reactions, including chelation, radiolabelling, and purification. The primary reaction involves the chelation of gallium-68 chloride with DOTA-zoledronate .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include gallium-68 chloride, acetate buffer, and DOTA-zoledronate. The reaction conditions typically involve elevated temperatures and cartridge purification .
Major Products Formed
The major product formed from the synthesis of this compound is the radiolabelled compound, which is used for imaging and therapeutic purposes .
Scientific Research Applications
DOTA Zoledronate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Diagnosis and Therapy of Bone Metastasis: this compound is used for the diagnosis and palliative therapy of bone metastasis. .
Radiopharmaceuticals: The compound is used in the development of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
Mechanism of Action
DOTA Zoledronate exerts its effects through the inhibition of osteoclast-mediated bone resorption. Zoledronic acid, the active component, binds to hydroxyapatite in bone and inhibits the activity of osteoclasts, thereby reducing bone resorption and turnover . The DOTA component allows for the chelation of radiometals, enabling the compound to be used for imaging and therapeutic purposes .
Comparison with Similar Compounds
DOTA Zoledronate is unique in its combination of zoledronic acid and DOTA, which allows for both therapeutic and diagnostic applications. Similar compounds include:
DOTA-Pamidronate: Another bisphosphonate conjugated with DOTA, used for similar imaging and therapeutic purposes.
BPAMD: A bisphosphonate combined with a chelator, used for nuclear medicine techniques.
DOTA-α-H-bisphosphonate: A known DOTA conjugate with similar structure and applications.
This compound stands out due to its high accumulation in bone, fast renal clearance, and promising pharmacokinetics, making it an effective agent for targeting bone metastases .
Properties
Molecular Formula |
C23H41N7O14P2 |
|---|---|
Molecular Weight |
701.6 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-[1-(2-hydroxy-2,2-diphosphonoethyl)imidazol-4-yl]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C23H41N7O14P2/c31-19(24-2-1-18-11-30(17-25-18)16-23(38,45(39,40)41)46(42,43)44)12-26-3-5-27(13-20(32)33)7-9-29(15-22(36)37)10-8-28(6-4-26)14-21(34)35/h11,17,38H,1-10,12-16H2,(H,24,31)(H,32,33)(H,34,35)(H,36,37)(H2,39,40,41)(H2,42,43,44) |
InChI Key |
BRTYHOUKEJCOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CN(C=N2)CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


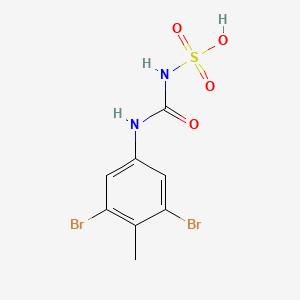
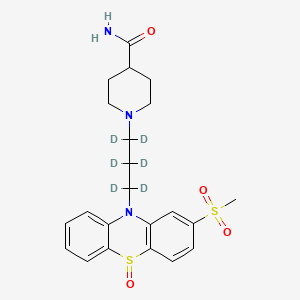

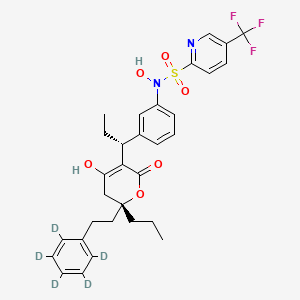
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
